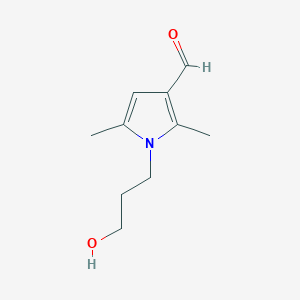

1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with a pyrrole ring substituted with a hydroxypropyl group and two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the hydrogen atom on the pyrrole ring. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group at the 3-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane, phosphorus tribromide (PBr3) in tetrahydrofuran.

Major Products Formed

Oxidation: 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: 1-(3-Chloropropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been investigated for its potential pharmacological activities, including:

- Antimicrobial Properties : Research indicates that pyrrole derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are being explored in various studies aimed at treating inflammatory diseases.

Material Science

The compound is being studied for its application in creating advanced materials:

- Polymers and Coatings : Its reactive aldehyde group can participate in polymerization reactions, leading to the development of novel polymers that exhibit enhanced mechanical properties and thermal stability .

- Adhesives : The compound's ability to form cross-links can be utilized in formulating adhesives with superior bonding capabilities.

Agricultural Chemicals

In agriculture, this compound is being explored for:

- Plant Growth Regulators : The compound may serve as a precursor for synthesizing plant growth regulators that promote healthy plant development while minimizing environmental impact .

- Pesticides : Its chemical structure allows for modifications that could enhance the efficacy of pesticides, making them more effective against pests while being less harmful to beneficial organisms.

Flavor and Fragrance Industry

The compound's pleasant aroma makes it suitable for:

- Flavoring Agents : It is used in food products to enhance flavor profiles without introducing artificial additives .

- Fragrance Development : Its unique scent characteristics allow it to be incorporated into perfumes and personal care products, contributing to consumer appeal.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Activity

A study conducted by Hublikar et al. (2018) synthesized various pyrrole derivatives, including this compound, and tested their antimicrobial efficacy against common pathogens. Results demonstrated significant inhibition rates, suggesting potential use in pharmaceutical formulations targeting infections .

Case Study 2: Polymer Synthesis

Research published in the Journal of Material Science explored the use of this compound as a monomer in creating biodegradable polymers. The study highlighted improved mechanical properties and biodegradability compared to traditional petroleum-based plastics .

Mecanismo De Acción

The mechanism of action of 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole

- 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-methanol

- 1-(3-Chloropropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Uniqueness

1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a hydroxypropyl group and an aldehyde group on the pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

- Structure : The compound features a pyrrole ring with a hydroxyl group and an aldehyde functional group, which may contribute to its biological activity.

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. A study evaluating various pyrrole compounds indicated that derivatives with specific substituents exhibited significant antibacterial and antifungal activities.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Moderate Antibacterial | 32 |

| Control (Tetracycline) | Strong Antibacterial | 4 |

| Control (Fluconazole) | Strong Antifungal | 8 |

Note: MIC refers to the minimum inhibitory concentration required to inhibit the growth of bacteria or fungi.

Antitumor Activity

Research indicates that pyrrole compounds can induce apoptosis in cancer cells. For instance, studies have shown that some pyrrole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Case Study :

A recent study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results showed that this compound exhibited a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

The biological activities of pyrrole derivatives are attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of the hydroxyl group in this compound may enhance hydrogen bonding interactions, increasing its affinity for biological targets.

Enzyme Inhibition

Pyrroles have been noted for their ability to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The specific mechanism by which this compound exerts its effects remains an area of active research.

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-10(7-13)9(2)11(8)4-3-5-12/h6-7,12H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBWFTLYEHAPMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCCO)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.